3-methoxy-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-naphthalen-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-10-13(16(18-19)21-2)15(20)17-14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOZHIOAXITMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methoxy-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-4-carboxamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the naphthalen-1-yl group: This step involves the coupling of the pyrazole intermediate with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Characteristics
Synthesis Methods:
The synthesis of 3-methoxy-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-4-carboxamide typically involves several key steps:
- Formation of the Pyrazole Ring: This can be achieved through reactions involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
- Naphthalene Coupling: The pyrazole intermediate is coupled with a naphthalene derivative using palladium-catalyzed cross-coupling reactions.
- Methoxylation and Methylation: These steps introduce the methoxy and methyl groups to the pyrazole structure, enhancing its biological activity.
Chemical Properties:
- Molecular Formula: C14H14N4O2
- Molecular Weight: 270.29 g/mol
- IUPAC Name: this compound
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.
Biology
Biological research highlights the potential of this compound as a bioactive molecule. Pyrazole derivatives are known for their:
- Anti-inflammatory Properties: They may inhibit pathways involved in inflammation.
- Antimicrobial Activity: Studies indicate effectiveness against various bacterial strains.
- Anticancer Effects: Preliminary studies show promise in targeting cancer cell proliferation.
Case Study Example:
A study published in Molecules demonstrated that similar pyrazole derivatives exhibited significant inhibition of cancer cell lines, suggesting that this compound could possess analogous properties .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases:
- Cancer Treatment: Research indicates that pyrazole derivatives can induce apoptosis in cancer cells.
- Inflammatory Diseases: The compound may modulate inflammatory responses, providing relief in conditions such as arthritis.
Clinical Insights:
A review highlighted the efficacy of pyrazole derivatives in preclinical models of cancer and inflammation, emphasizing the need for further clinical investigations to establish therapeutic protocols .
Industry
The industrial applications of this compound extend to materials science:
- Polymer Development: Its unique structure can enhance the properties of polymers used in coatings and adhesives.
- Dyes and Pigments: The compound's chromophoric properties make it suitable for developing new dyes.
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Acts as a ligand in coordination chemistry |
| Biology | Anti-inflammatory, antimicrobial, anticancer | Significant inhibition of cancer cell lines observed |
| Medicine | Therapeutic effects against cancer and inflammation | Promising results in preclinical models |
| Industry | Polymer development, dyes | Enhances properties of materials |
Mechanism of Action
The mechanism of action of “3-methoxy-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole carboxamides with variations in substituents on the pyrazole ring or the carboxamide nitrogen exhibit distinct properties. Below is a comparison with key analogues:
Table 1: Structural and Molecular Comparison
*Estimated based on structural formula.
Key Observations:
- Substituent Diversity : The target compound’s naphthalen-1-yl group distinguishes it from analogues with smaller aryl (e.g., phenyl in ) or heteroaryl (e.g., pyridinyl in ) substituents. Larger aromatic groups may improve lipid solubility and membrane permeability.
- Functional Group Impact: Compounds like Penthiopyrad () use trifluoromethyl and thienyl groups for agrochemical activity, whereas chloro and cyano substituents in are common in medicinal chemistry intermediates.
Physicochemical Properties
- Melting Points : Analogues in exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity . The target compound’s naphthalen-1-yl group may lower melting points due to reduced symmetry.
- Solubility : Methoxy and methyl groups generally enhance lipophilicity, while polar groups (e.g., tetrazolyl in ) improve aqueous solubility.
Biological Activity
3-Methoxy-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methoxy group at the 3-position, a methyl group at the 1-position, and a naphthalen-1-yl group at the nitrogen atom of the carboxamide. The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound.
- Naphthalenyl Group Introduction : Utilizing palladium-catalyzed cross-coupling reactions.
- Methoxylation and Methylation : Achieved through standard organic synthesis techniques.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of this compound remains to be fully characterized but is expected to align with the general trends observed in related compounds.
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies suggest that this compound may modulate inflammatory pathways effectively, potentially serving as a therapeutic agent in inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. Compounds within this class have been shown to induce apoptosis in various cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells . The specific anticancer activity of this compound warrants further investigation, particularly regarding its effects on cell proliferation and viability.
The biological activity of this compound likely involves interaction with specific enzymes or receptors within cellular pathways. Pyrazole derivatives typically exert their effects by:
- Inhibiting Enzymatic Activity : Targeting enzymes involved in inflammation or cancer progression.
- Modulating Receptor Activity : Interacting with various receptors to alter signal transduction pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | Anti-inflammatory | ~100 μM |
| 4-Amino-1H-pyrazole-3-carboxamide | Anticancer | ~50 μM |
| 3-Methoxy-N-(phenyl)-pyrazole | Antimicrobial | ~250 μg/mL |
The presence of the naphthalen-1-yl group in our compound may enhance its binding affinity and solubility compared to others, potentially leading to improved therapeutic outcomes.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Evaluation : A study highlighted that certain pyrazole derivatives significantly inhibited biofilm formation in Staphylococcus aureus, indicating their potential as antimicrobial agents .
- Cancer Cell Studies : Research on related pyrazoles showed promising results in inhibiting growth across various cancer cell lines, emphasizing their role as potential anticancer drugs .
Q & A
Q. What are the established synthetic routes for 3-methoxy-1-methyl-N-(naphthalen-1-yl)-1H-pyrazole-4-carboxamide, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions starting with pyrazole ring formation followed by functionalization. Key steps include:
- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine derivatives form the pyrazole core .
- Amidation : Coupling the pyrazole-4-carboxylic acid intermediate with 1-naphthylamine using coupling reagents like EDCI/HOBt .
- Methoxy Introduction : Methylation of hydroxyl groups using iodomethane in basic conditions (e.g., K₂CO₃/DMF) .
Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres to prevent side reactions. Yield optimization requires stoichiometric precision and purification via column chromatography .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, naphthyl aromatic protons at 7.4–8.2 ppm) .
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~1250 cm (C-O of methoxy) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for C₁₇H₁₇N₃O₂) .
X-ray crystallography is recommended for resolving stereochemical ambiguities, especially for naphthyl group orientation .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the naphthyl group’s lipophilic nature .
Dose-response curves and controls (e.g., DMSO vehicle) are critical for reliable data .
Advanced Research Questions
Q. How do stereochemical variations in the naphthyl group influence biological activity?
The naphthyl group’s orientation affects binding affinity. For example:
- 1-Naphthyl vs. 2-Naphthyl : 1-Naphthyl derivatives show stronger π-π stacking with aromatic residues in enzyme active sites, enhancing inhibition (e.g., 10-fold higher potency in kinase assays) .
- Conformational Analysis : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict binding modes. Experimental validation via X-ray co-crystallography is advised .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Methodological solutions include:
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
- Co-solvency Approaches : Blend solvents (e.g., ethanol/water) to enhance aqueous solubility for in vitro assays .
- Thermodynamic Profiling : Measure solubility via shake-flask method at multiple temperatures to construct van’t Hoff plots .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict logP (target <5), BBB permeability, and CYP450 interactions .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioavailability .
- Metabolic Stability : In silico metabolism simulations (e.g., StarDrop) identify vulnerable sites for deuteration or fluorination to block oxidative degradation .
Methodological Considerations
Q. What experimental designs mitigate byproduct formation during amidation?
- Coupling Reagent Selection : Use HATU over DCC for sterically hindered amines (reduces racemization) .
- Stepwise Activation : Pre-activate the carboxylic acid with CDI before adding the amine to minimize dimerization .
- Real-Time Monitoring : Employ LC-MS to track reaction progress and halt at 85–90% conversion to avoid side products .
Q. How are conflicting bioactivity results between in vitro and in vivo models reconciled?
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
- Metabolite Identification : Use HPLC-HRMS to detect active/inactive metabolites that explain efficacy gaps .
- Dose Escalation Studies : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to align in vitro IC₅₀ with achievable plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
